tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate

Lipophilicity ADME Fluorination

Medicinal chemistry programs using non-fluorinated 5-aminopyridyl-piperidine hits (CAS 885693-48-1) often face metabolic instability or suboptimal LogP. This compound provides a direct mono-fluorinated upgrade with a ~0.38-unit LogP reduction, improving solubility and reducing phospholipidosis risk. Procurement at the fragment elaboration stage preserves conformational rigidity (1 rotatable bond vs. 3 for the non-fluorinated analog) for favorable entropic binding. The 5-amino handle remains available for subsequent functionalization in kinase inhibitor or PROTAC degrader synthesis. - 98% certified purity; molecular formula C₁₅H₂₂FN₃O₂; MW 295.35 g/mol. - Explicitly claimed in Daewoong patent US20200299298A1 for JAK/ALK kinase inhibition. - +18 Da mass shift vs. non-fluorinated analog provides a clear analytical marker for reaction monitoring.

Molecular Formula C15H22FN3O2
Molecular Weight 295.35 g/mol
Cat. No. B12950081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate
Molecular FormulaC15H22FN3O2
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=N2)N)F
InChIInChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)13-12(16)8-11(17)9-18-13/h8-10H,4-7,17H2,1-3H3
InChIKeyYKQIVZIYORXTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate: A Fluorinated Pyridyl-Piperidine Building Block for Kinase-Targeted Medicinal Chemistry


tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate (CAS 2351275-60-8) is a synthetic, Boc-protected piperidine derivative featuring a 5-amino-3-fluoropyridin-2-yl substituent . It belongs to the aminopyridine-piperidine class of compounds frequently employed as intermediates in the synthesis of kinase inhibitors, particularly those targeting ALK, JAK, and EGFR pathways [1]. The compound is supplied as a research chemical with a certified purity of 98% and is characterized by a molecular formula of C15H22FN3O2 and a molecular weight of 295.35 g/mol .

Scaffold Fluorinated pyridyl-piperidine building block for kinase-targeted medicinal chemistry
Workflow Boc-protected intermediate compatible with multi-step synthesis of ALK, JAK, EGFR pathway inhibitors
Quality Certified purity supports reproducible research outcomes

Why Generic Substitution Fails for tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate: The Critical Role of 3-Fluoro and Connectivity Patterns


In-class compounds such as the non-fluorinated analog (tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, CAS 885693-48-1) or regioisomeric variants (e.g., CAS 1613192-01-0) cannot be simply interchanged with the target compound. The presence of the fluorine atom at the 3-position of the pyridine ring alters the electronic distribution, molecular dipole, and lipophilicity, directly impacting target binding affinity and metabolic stability within kinase inhibitor programs [1]. Furthermore, the specific connectivity pattern—where the piperidine ring is attached via a C-C bond at the pyridine 2-position and the Boc-protected nitrogen is at the piperidine 1-position—creates a distinct spatial and electronic pharmacophore that differs fundamentally from both the non-fluorinated analog and N-linked regioisomers, as detailed in the quantitative evidence below .

3‑Fluoro substitution alters electronic and ADME profile
Non‑fluorinated analog may shift lipophilicity, binding affinity, and metabolic stability; direct interchange may compromise SAR continuity.
C2‑piperidine connectivity defines pharmacophore geometry
N4‑linked regioisomer presents different hinge‑binding vector and LogP; scaffolds are not interchangeable in kinase programs.
Boc protection governs synthetic compatibility
Unprotected or differently protected analogs may alter deprotection timing and functional group tolerance in multi‑step routes.

Quantitative Differentiation Evidence: tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction of ~0.38 Units vs. Non-Fluorinated Analog Confers Increased Polarity for Optimized ADME Profiles

The target compound exhibits a calculated LogP of 2.92 compared to 3.30 for the non-fluorinated analog (CAS 885693-48-1). This represents a LogP reduction of approximately 0.38 units, directly attributable to the electron‑withdrawing fluorine substituent at the pyridine 3‑position . Lower LogP is associated with improved aqueous solubility and reduced non‑specific protein binding, which can translate to better pharmacokinetic behavior in lead optimization campaigns.

Lipophilicity: LogP reduction
Data to verify
Target LogP 2.92 vs. non‑fluorinated analog 3.30; ΔLogP ≈ –0.38 (more polar)
Supports polarity-driven ADME profiling
Vendor-predicted values; experimental verification recommended
Lipophilicity ADME Fluorination Physicochemical Properties

Conformational Rigidity: Reduction from 3 to 1 Rotatable Bonds vs. Non-Fluorinated Analog Enhances Entropic Binding Efficiency

The fluorinated target compound contains only 1 rotatable bond compared to 3 rotatable bonds in the non‑fluorinated analog (CAS 885693-48-1) . This significant reduction in conformational freedom is likely due to the electronic and steric influence of the 3‑fluoro substituent restricting rotation around the pyridine–piperidine bond. Fewer rotatable bonds are correlated with improved oral bioavailability and higher ligand efficiency in drug discovery programs.

Conformational rigidity
Data to verify
Target: 1 rotatable bond vs. non‑fluorinated analog: 3; Δ = –2 (more rigid)
May reduce entropic penalty upon target binding
Computed descriptors; binding data required
Conformational Constraint Rotatable Bonds Entropic Binding Rigidification

Molecular Weight Differentiation: +18 Da vs. Non-Fluorinated Analog Consistent with Mono-Fluorine Incorporation for Enhanced Metabolic Stability

The target compound has a molecular weight of 295.35 g/mol, exactly 18 Da higher than the non‑fluorinated analog (277.36 g/mol) . This mass difference corresponds precisely to the replacement of one hydrogen atom (1 Da) with one fluorine atom (19 Da) on the pyridine ring. Strategic fluorination at metabolically labile positions is a well‑established tactic to block oxidative metabolism while maintaining near‑isosteric size, as leveraged in numerous kinase inhibitor programs including those described by Daewoong Pharmaceutical [1].

Molecular weight shift
Data to verify
MW 295.35 g/mol vs. 277.36 g/mol; ΔMW = +18 Da (F for H)
Confirms mono‑fluorination for metabolic stability evaluation
Vendor‑reported weights
Molecular Weight Fluorine Substitution Metabolic Stability Isosteric Replacement

Regioisomeric Connectivity: C2‑Piperidine Linkage with 1‑Boc Protection Defines a Unique Pharmacophoric Pattern vs. N4‑Linked 4‑Carboxylate Analog

The target compound features a C–C bond between the pyridine 2‑position and the piperidine 4‑position, with the Boc protecting group at the piperidine 1‑nitrogen. This connectivity contrasts sharply with the regioisomeric analog (CAS 1613192-01-0), which has an N–C bond between the pyridine 4‑position and the piperidine 1‑nitrogen, with a carboxylate ester at the piperidine 4‑position . The target's connectivity positions the 5‑amino group para to the piperidine attachment point, creating a vector suitable for hinge‑binding interactions in kinase targets. The computed LogP of the target (2.92) is also ~0.56 units higher than the regioisomer (2.36) , indicating distinct physicochemical profiles.

Regioisomeric connectivity
Context-dependent
Target: C2–piperidine (C–C bond); Regioisomer: N4–piperidine (N–C bond). ΔLogP ≈ +0.56
Connectivity determines hinge‑binding vector; scaffolds not interchangeable
Structural comparison; SAR context required
Regioisomerism Connectivity Pharmacophore Kinase Inhibitor Design

Kinase Inhibitor Patent Landscape: Amino‑Fluoropiperidine Scaffolds Are Prioritized for JAK and ALK Selectivity, Supporting the Target Scaffold's Design Rationale

The amino‑fluoropiperidine chemotype, to which the target compound belongs as a protected intermediate, is specifically claimed in patent US20200299298A1 (Daewoong Pharmaceutical) for its kinase inhibitory activity, with particular emphasis on JAK family and ALK kinases [1]. Separately, the non‑fluorinated analog (CAS 885693-48-1) has been employed as a key intermediate in the synthesis of bifunctional EGFR degraders described in WO2021127561A1 [2]. While direct target‑specific IC50 data for the Boc‑protected intermediate are not publicly available, the patent landscape indicates that the fluorinated scaffold is prioritized for its ability to modulate kinase selectivity through electronic effects. This class‑level inference is supported by BindingDB data showing that related amino‑fluoropiperidine derivatives achieve potent enzyme inhibition (e.g., JAK3 IC50 = 0.7 nM for a closely related chemotype) [3].

Patent landscape & class inference
Class-level
Fluorinated scaffold claimed for JAK/ALK selectivity (US20200299298A1); non‑fluorinated used for EGFR degraders
Fluorinated scaffold supports JAK/ALK pathway studies
Class‑level inference; direct target data not available for Boc intermediate
Kinase Inhibition JAK ALK Patent Analysis Scaffold Prioritization

Purity and Supply Consistency: 98% Certified Purity with H302/H315/H319/H335 Hazard Classification Ensures Reproducible Research Outcomes

The target compound is commercially available with a certified purity of 98% (Leyan) , matching the purity specification of the non‑fluorinated analog available from Sigma‑Aldrich/Ambeed (also 98%) . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warning statements, which are typical for this class of Boc‑protected aminopyridine intermediates and should be factored into laboratory handling protocols.

Purity & supply consistency
Specification review
Certified purity: 98%; GHS07, H302-H315-H319-H335
Consistent purity supports reproducible multi‑step synthesis
Vendor certificate of analysis
Purity Quality Control Hazard Classification Reproducibility

Optimal Procurement and Application Scenarios for tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate


Fluorinated Kinase Inhibitor Lead Optimization: Replacement of Non-Fluorinated Pyridyl-Piperidine Scaffolds to Improve Metabolic Stability

When a medicinal chemistry program has identified a non‑fluorinated 5‑aminopyridyl‑piperidine hit (CAS 885693-48-1) but encounters metabolic instability or sub‑optimal LogP, the target compound offers a direct, mono‑fluorinated upgrade. The +18 Da mass shift provides a clear analytical marker for reaction monitoring, while the LogP reduction of ~0.38 units can improve solubility and reduce phospholipidosis risk. This scenario is supported by the Daewoong patent (US20200299298A1), which explicitly claims amino‑fluoropiperidine derivatives for JAK and ALK kinase inhibition [1].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD): Leveraging Reduced Rotatable Bond Count for Enhanced Ligand Efficiency

In fragment‑based screening campaigns where ligand efficiency is a key selection criterion, the target compound's limited conformational flexibility (1 rotatable bond vs. 3 for the non‑fluorinated analog) can translate into a more favorable entropic binding profile upon target engagement. Procurement of the fluorinated building block at the fragment elaboration stage can preserve this rigidity advantage while introducing the 5‑amino handle for subsequent functionalization .

EGFR Degrader Synthesis: Fluorinated Intermediate for Next‑Generation Bifunctional Degraders

The non‑fluorinated analog (CAS 885693-48-1) has been employed as an intermediate in the synthesis of EGFR‑targeting PROTACs and bifunctional degraders (WO2021127561A1) [2]. Substituting the target compound into analogous synthetic routes could yield fluorinated degrader candidates with potentially altered pharmacokinetics and target engagement profiles. The 5‑amino group remains available for further derivatization, while the 3‑fluoro substituent may confer resistance to oxidative metabolism at the pyridine ring.

SAR Exploration of Regioisomeric Kinase Hinge Binders: C2‑Linked vs. N4‑Linked Piperidine Scaffolds

The target compound's C2‑piperidine connectivity provides a distinct vector for hinge‑binding interactions compared to the regioisomeric N4‑linked analog (CAS 1613192-01-0). In kinase programs where the hinge‑binding motif is intolerant of connectivity changes, parallel procurement of both regioisomers enables systematic SAR exploration. The ~0.56 LogP difference between the two regioisomers also allows the research team to tune physicochemical properties without altering the core aminopyridine pharmacophore .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (JAK/ALK/EGFR)
Mono‑fluorinated scaffold with LogP shift
ADME profile evaluation and metabolite stability
Fragment-based drug discovery campaigns
Conformationally constrained building block (low rotatable bonds)
Ligand efficiency and binding entropy assessment
EGFR-targeted degrader synthesis (PROTACs)
Fluorinated intermediate with 5‑amino handle
Degrader pharmacokinetics and target engagement profiling
Regioisomeric kinase hinge‑binder SAR studies
C2‑piperidine connectivity for hinge‑binding vector
Physicochemical and potency comparison with N4‑linked regioisomer
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